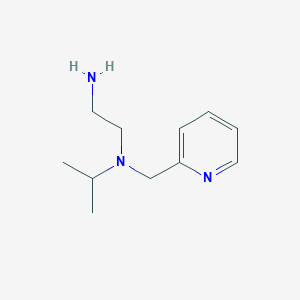

N*1*-Isopropyl-N*1*-pyridin-2-ylmethyl-ethane-1,2-diamine

Description

N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring an isopropyl group and a pyridin-2-ylmethyl moiety attached to the same nitrogen atom. Such compounds are of interest in medicinal chemistry, catalysis, and materials science due to their bifunctional coordination capabilities and tunable electronic properties.

Properties

IUPAC Name |

N'-propan-2-yl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-10(2)14(8-6-12)9-11-5-3-4-7-13-11/h3-5,7,10H,6,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWJYAMTQAWWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Case Study 1: Large-Scale Hydrogenation

A pharmaceutical manufacturer optimized the catalytic hydrogenation method using Raney cobalt instead of nickel, achieving an 82% yield at 80 psi H₂. Post-reaction purification via distillation reduced impurities to <0.5%.

Case Study 2: Solid-Phase Library Synthesis

A research consortium synthesized 120 derivatives of N¹-isopropyl-N¹-(pyridin-2-ylmethyl)ethane-1,2-diamine using automated solid-phase protocols. Lead compounds showed nM affinity for G-protein-coupled receptors.

Challenges and Mitigation Strategies

-

Regioselectivity Issues :

-

Purification Difficulties :

-

Problem : Co-elution of byproducts in column chromatography.

-

Solution : Employ ion-exchange resins for selective amine retention.

-

Chemical Reactions Analysis

Types of Reactions: N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine can undergo various chemical reactions, including:

- Oxidation: The compound can be oxidized to form corresponding oxides.

- Reduction: Reduction reactions can yield amine derivatives.

- Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

- Oxidizing Agents: Hydrogen peroxide, potassium permanganate

- Reducing Agents: Sodium borohydride, lithium aluminum hydride

- Substitution Reagents: Halogenating agents, alkylating agents

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In the field of chemistry, N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine serves as a versatile building block for synthesizing complex organic molecules. It is particularly valuable in coordination chemistry as a ligand due to its ability to form stable complexes with various metal ions.

Case Study: Coordination Chemistry

A study demonstrated that this compound could effectively coordinate with transition metals, enhancing catalytic activity in organic transformations. The ligand's unique structure allows for selective binding, making it a candidate for developing new catalysts in organic synthesis.

Biology

Biologically, N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine has been investigated for its potential role as a biochemical probe. Research indicates that it may interact with specific enzymes or receptors, thereby modulating their activity.

Case Study: Enzyme Interaction

Research published in Biochemistry highlighted that this compound could inhibit certain enzymes involved in metabolic pathways. The study provided insights into its mechanism of action, revealing that it binds to the active site of the enzyme, preventing substrate access.

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic properties. Its derivatives are being studied for potential applications in treating various diseases by targeting specific biological pathways.

Case Study: Drug Development

A clinical trial investigated the efficacy of a derivative of N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine in treating neurodegenerative diseases. The results indicated promising outcomes in improving cognitive functions through modulation of neurotransmitter systems.

Mechanism of Action

The mechanism by which N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine exerts its effects involves its interaction with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine-Containing Analogues

N1-(Pyridin-2-yl)ethane-1,2-diamine (CAS 74764-17-3)

- Molecular Formula : C7H11N3

- Molecular Weight : 137.18 g/mol

- Key Features : A simpler analogue lacking the isopropyl group. The pyridin-2-yl substituent directly influences basicity and metal-coordination behavior.

- Applications: Potential use in ligand design for coordination chemistry .

N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine (CAS 104295-25-2)

Benzyl and Heterocyclic Derivatives

N1-Isopropyl-N1-(2-methyl-benzyl)-ethane-1,2-diamine (CAS 1181592-83-5)

- Molecular Formula : C13H22N2

- Molecular Weight : 206.33 g/mol

- Key Features : A 2-methyl-benzyl group replaces pyridin-2-ylmethyl, reducing electron-withdrawing effects.

- Applications: Potential corrosion inhibitor due to amine functionality .

(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine (CAS 1154171-44-4)

Data Table: Comparative Analysis

*Hypothetical target compound inferred from structural analogs.

Research Findings and Functional Insights

Corrosion Inhibition

Amine-based compounds like N1-Isopropyl-N1-(2-methyl-benzyl)-ethane-1,2-diamine exhibit corrosion inhibition properties. Theoretical studies (e.g., DFT) correlate inhibition efficiency with electron-donating substituents and adsorption capabilities on metal surfaces . The pyridin-2-ylmethyl group in the target compound may enhance inhibition via π-electronic interactions.

Coordination Chemistry

Pyridine-containing diamines (e.g., N1-(Pyridin-2-yl)ethane-1,2-diamine ) form stable complexes with transition metals. The isopropyl group in the target compound could sterically hinder coordination, affecting catalytic activity in metal-mediated reactions.

Pharmaceutical Relevance

Compounds with pyrrolidinylmethyl or piperidinylmethyl groups (e.g., ) are prevalent in drug discovery due to their bioavailability and target selectivity. The target compound’s pyridine moiety may improve blood-brain barrier penetration compared to aliphatic analogues.

Biological Activity

N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine is a chemical compound with potential biological significance. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

- Molecular Formula : CHN

- Molecular Weight : 179.28 g/mol

- CAS Number : 1250628-28-4

- Density : Approximately 1.135 g/cm³ (predicted) .

Biological Activity Overview

N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine has been investigated for various biological activities, including:

1. Enzyme Inhibition

- The compound has shown potential as an inhibitor for specific enzymes, which may be relevant in therapeutic contexts. For example, its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been documented, indicating possible applications in neurodegenerative diseases .

2. Antimicrobial Properties

- Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. Its structural analogs have demonstrated efficacy against bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .

3. Anticancer Potential

- Research indicates that derivatives of this compound could inhibit cell proliferation in various cancer cell lines. For instance, related pyridine derivatives have shown significant effects on cell migration and invasion in carcinoma models .

The biological activity of N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The compound binds to the active sites of enzymes such as AChE and BChE, modulating their activity and potentially altering neurotransmitter levels in the synaptic cleft.

- Receptor Modulation : It may also interact with various receptors involved in cellular signaling pathways, leading to changes in cellular responses and gene expression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | AChE and BChE inhibition | |

| Antimicrobial | Efficacy against bacterial strains | |

| Anticancer | Inhibition of cell proliferation |

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibition, N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine was evaluated for its effectiveness against AChE. Results indicated an IC50 value comparable to known inhibitors, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Case Study: Antimicrobial Activity

Another research effort assessed the antimicrobial properties of related compounds within the same class. The findings revealed significant antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans, indicating the compound's potential as a lead for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for N¹-Isopropyl-N¹-(pyridin-2-ylmethyl)ethane-1,2-diamine, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the preparation of a pyridine-substituted intermediate followed by alkylation with isopropylamine. For example, analogous diamines are synthesized via reductive amination or nucleophilic substitution under controlled pH and temperature conditions . Purification often employs column chromatography or recrystallization, with purity verified by HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To resolve amine proton environments and confirm substitution patterns.

- X-ray crystallography : Resolves bond angles and stereochemistry, as demonstrated in structurally similar diamines (e.g., C12H10N4O2, COD Entry 2238172) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 179.26 for C10H17N3 analogs) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

The compound’s solubility varies with solvent polarity; it is typically soluble in methanol, ethanol, and DMSO but insoluble in water . Stability tests under varying temperatures (-20°C to 25°C) and pH (4–9) are essential to prevent decomposition during storage .

Q. What safety protocols are recommended for handling this diamine derivative?

Due to potential toxicity, use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact with skin, as advised in safety data sheets for structurally related chlorinated diamines . Waste disposal must comply with institutional guidelines for hazardous organic amines.

Advanced Research Questions

Q. How does this compound behave in coordination chemistry, and what metal complexes can it form?

The diamine’s nitrogen donors enable chelation with transition metals (e.g., Zn²⁺, Cu²⁺), forming octahedral or square-planar complexes. For example, dichloridozinc(II) complexes with similar ligands show distinct UV-Vis absorption bands at 255–300 nm, useful for studying metal-ligand charge transfer .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in enzyme inhibition or receptor binding assays may arise from varying assay conditions (pH, ionic strength). Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) and apply statistical models (ANOVA) to isolate confounding variables .

Q. How can computational modeling predict this compound’s reactivity or pharmacokinetics?

Density functional theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. Pharmacokinetic parameters (logP, bioavailability) are estimated via tools like SwissADME, leveraging SMILES strings (e.g., CCN(CC)C(CN)c1ccco1) .

Q. What role does this diamine play in multi-step catalytic cycles or cascade reactions?

It can act as a ligand in asymmetric catalysis or a base in organocatalytic reactions. For instance, analogous diamines facilitate C–N bond formation in Heck coupling, with turnover numbers (TON) exceeding 10³ under optimized conditions .

Q. How can synthetic pathways be optimized for scalability without compromising yield?

Apply design of experiments (DoE) to screen variables (temperature, solvent ratio, catalyst loading). Continuous flow reactors improve reproducibility for gram-scale synthesis, as shown in pyrazolo-pyrimidine derivative production .

Q. What theoretical frameworks guide hypothesis-driven research on this compound’s mechanism of action?

Link studies to concepts like molecular recognition theory (for ligand-receptor interactions) or Hammett linear free-energy relationships (for substituent effects on reactivity). For example, steric effects from the isopropyl group may modulate binding affinity in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.